N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide

Description

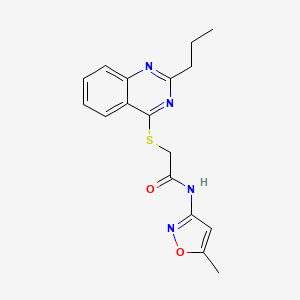

N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises:

- 5-Methyl-isoxazole: A five-membered aromatic ring containing oxygen and nitrogen, with a methyl group at position 3.

- Quinazoline core: A bicyclic system with two nitrogen atoms at positions 1 and 2. The quinazoline moiety is substituted with a propyl group at position 2 and a sulfanyl (-S-) group at position 3.

- Acetamide bridge: The sulfanyl group links the quinazoline to an acetamide unit, which is further connected to the isoxazole ring.

Its design integrates features of bioactive heterocycles, making it a candidate for comparison with structurally related compounds .

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-propylquinazolin-4-yl)sulfanylacetamide |

InChI |

InChI=1S/C17H18N4O2S/c1-3-6-14-18-13-8-5-4-7-12(13)17(20-14)24-10-16(22)19-15-9-11(2)23-21-15/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,21,22) |

InChI Key |

MQSYQADINVVTLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NOC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

Quinazoline Moiety Synthesis: The quinazoline moiety can be prepared by condensing anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Thioether Formation: The sulfanyl group can be introduced by reacting a suitable thiol with a halogenated precursor.

Final Coupling: The final step involves coupling the isoxazole and quinazoline intermediates through an acetamide linkage, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The thioether (-S-) linkage between the quinazoline and acetamide groups is a key reactive site. This bond can undergo nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA in CH₂Cl₂ (0–25°C) | Sulfoxide or sulfone derivatives | |

| Alkylation | Alkyl halides, base (K₂CO₃), DMF | Thioether derivatives |

Mechanistic Insight :

-

Oxidation of the thioether to sulfoxide/sulfone alters electronic properties, potentially enhancing binding to biological targets .

-

Alkylation preserves the thioether linkage but modifies steric bulk, as demonstrated in quinazoline-thioacetamide hybrids .

Functionalization of the Quinazoline Core

The 2-propyl-quinazolin-4-yl group participates in electrophilic substitution and ring-modification reactions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | Nitro-substituted quinazoline | |

| Halogenation | Cl₂/Br₂, FeCl₃ (reflux) | Haloquinazoline derivatives |

Key Findings :

-

Substitution at the quinazoline C6/C7 positions is sterically hindered by the 2-propyl group, directing reactivity to C5/C8 .

-

Halogenated derivatives show enhanced anticancer activity in analogous compounds .

Reactivity of the Isoxazole-Acetamide Moiety

The N-(5-methyl-isoxazol-3-yl)acetamide group undergoes hydrolysis and cycloaddition:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux | Carboxylic acid + 5-methylisoxazole | |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused bicyclic systems |

Structural Impact :

-

Hydrolysis cleaves the acetamide bond, generating a carboxylic acid useful for further derivatization .

-

Isoxazole rings participate in [3+2] cycloadditions, enabling scaffold diversification .

Cross-Coupling Reactions

The quinazoline core and isoxazole ring enable catalytic cross-coupling:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Aryl-substituted quinazolines | |

| Click Chemistry | Cu(I), azides, RT | Triazole-linked conjugates |

Applications :

-

Suzuki coupling introduces aryl groups to enhance lipophilicity or π-stacking interactions .

-

Click chemistry facilitates bioconjugation for targeted drug delivery systems .

Reductive Reactions

The quinazoline ring can be reduced under controlled conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydroquinazoline derivatives |

Significance :

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Several studies have highlighted the anticancer properties of quinazoline derivatives, which include N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide. Research indicates that compounds with similar structures exhibit selective activity against various cancer cell lines, including renal and breast cancers. For instance, derivatives have shown inhibitory effects on FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment .

-

Anti-inflammatory Properties

- The compound's structural characteristics suggest potential anti-inflammatory activity. Quinazoline derivatives have been evaluated for their ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 macrophages. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, key players in inflammatory processes .

-

Neuroprotective Effects

- Some derivatives of quinazoline have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with central nervous system targets makes such compounds promising candidates for further exploration in neuropharmacology .

Case Study 1: Anticancer Efficacy

A series of quinazoline derivatives were synthesized and tested for their anticancer efficacy against various cell lines. Among them, a compound structurally related to this compound showed potent activity against FLT3 with an IC50 value of 106 nM, indicating significant potential as an AML therapeutic agent .

Case Study 2: Inhibition of Inflammatory Mediators

A study evaluated the anti-inflammatory effects of several quinazoline derivatives including the target compound. Results indicated that these compounds effectively inhibited LPS-induced nitric oxide production, demonstrating their potential as anti-inflammatory agents. The structure–activity relationship (SAR) analysis provided insights into the modifications that enhance efficacy .

Data Tables

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| Compound 7d | Anticancer | 106 | FLT3 |

| Compound X | Anti-inflammatory | 250 | iNOS |

Mechanism of Action

The mechanism of action of N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and quinazoline moieties could play a crucial role in binding to the target, while the sulfanyl group might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from published research and patents, focusing on heterocyclic cores, substituents, and inferred biological activities.

Table 1: Structural and Functional Comparison

Heterocyclic Core Diversity

- Target Compound: Combines isoxazole (oxygen-nitrogen heterocycle) and quinazoline (dual-nitrogen bicyclic system).

- WH7 (): Features a triazole ring (three nitrogen atoms), which enhances hydrogen bonding in auxin-mimicking compounds. The phenoxy group mimics natural auxins like 2,4-D .

- Benzothiazole Derivatives () : The benzothiazole core (sulfur-nitrogen ring) is prevalent in antimicrobial agents. The trifluoromethyl group improves lipophilicity and target binding .

- Quinoline-Piperidine Analogs (): Quinoline scaffolds are leveraged in kinase inhibitors (e.g., antineoplastic agents). Piperidine substitutions enhance solubility and blood-brain barrier penetration .

- Oxadiazole-Indole Hybrids () : Oxadiazole (two nitrogen, one oxygen) and indole (nitrogen-containing bicyclic) systems are associated with enzyme inhibition, particularly in urease or protease targets .

Substituent Effects on Bioactivity

- Sulfanyl (-S-) Bridge (Target vs. ) : The sulfanyl group in the target compound and ’s oxadiazole derivatives may enhance enzyme inhibition by forming disulfide bonds or interacting with metal ions in active sites. This contrasts with oxygen-linked analogs (e.g., WH7), which prioritize hydrogen bonding .

- Propyl vs. Trifluoromethyl () : The target’s propyl group (hydrophobic) may favor membrane penetration, whereas trifluoromethyl (electron-withdrawing) in benzothiazole derivatives improves metabolic stability and target affinity .

- Quinazoline vs. Quinoline (): Quinazoline’s additional nitrogen atom (vs.

Biological Activity

N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide is a synthetic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 342.42 g/mol

- IUPAC Name : this compound

This compound features a quinazoline core, which is essential for its biological activity, particularly in the context of anti-inflammatory and analgesic effects .

Biological Activity Overview

Quinazoline derivatives, including this compound, exhibit a variety of biological activities:

- Anti-inflammatory Activity : Quinazolines have been shown to possess significant anti-inflammatory properties. Studies indicate that certain derivatives outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation in experimental models .

- Analgesic Effects : The compound may also exhibit analgesic properties, potentially making it useful in pain management. Research suggests that quinazoline derivatives can modulate pain pathways effectively .

- Antimicrobial Activity : Some studies have reported that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections .

- Anticancer Potential : Certain quinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Quinazolines often act as inhibitors of specific enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : These compounds may interact with various receptors, including adenosine receptors and vanilloid receptors, influencing pain perception and inflammatory responses .

Case Studies and Research Findings

Several studies have examined the biological activity of quinazoline derivatives, providing insights into their potential applications:

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-Methyl-isoxazol-3-yl)-2-(2-propyl-quinazolin-4-ylsulfanyl)-acetamide and related acetamide derivatives?

A universal approach involves coupling sulfanyl-containing heterocycles (e.g., quinazolin-4-ylsulfanyl) with acetamide precursors. Key steps include:

- Thiol-quinazoline coupling : Reacting 2-propyl-quinazolin-4-thiol with activated acetamide intermediates (e.g., bromoacetamides) under basic conditions (e.g., K₂CO₃ or Et₃N) .

- Characterization : Confirmation via ¹H NMR (e.g., δ 7.3–8.3 ppm for aromatic protons), IR (C=O stretch ~1650–1700 cm⁻¹), LC-MS (m/z matching molecular ion), and elemental analysis (±0.3% for C, H, N) .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiol coupling | K₂CO₃, DMF, 80°C, 12 h | 65–80 | |

| Acetamide activation | Bromoacetyl bromide, CH₂Cl₂, 0°C→RT | 70–85 |

Q. How is the structural integrity of this compound validated in academic research?

A multi-technique approach is critical:

- ¹H NMR : Identify methyl groups (δ 1.2–2.5 ppm), isoxazole protons (δ 6.5–7.0 ppm), and quinazoline aromatic signals (δ 7.5–8.5 ppm) .

- LC-MS : Confirm molecular weight (e.g., m/z 385.4 for C₁₈H₂₀N₄O₂S) and fragmentation patterns .

- Elemental analysis : Validate stoichiometry (e.g., C: 56.2%, H: 5.2%, N: 14.5%) within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity results may arise from:

- Purity discrepancies : Use HPLC (≥95% purity) and DSC (melting point consistency) to rule out impurities .

- Assay variability : Standardize assays (e.g., enzyme inhibition IC₅₀ protocols) across labs. For example, if anti-inflammatory activity conflicts, validate via dual methods (e.g., COX-2 inhibition and TNF-α ELISA) .

- Computational validation : Cross-check predictions (e.g., PASS program for activity spectra) with experimental IC₅₀ values to identify outliers .

Q. What strategies optimize the reaction yield of sulfanyl-acetamide derivatives?

Key optimizations include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution vs. THF or EtOAc .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve thiolate ion reactivity .

- Temperature control : Gradual heating (e.g., 60°C→80°C) minimizes side reactions like quinazoline decomposition .

Q. Table 2: Yield Optimization Case Study

| Parameter | Baseline | Optimized | Improvement |

|---|---|---|---|

| Solvent (DMF vs. THF) | 55% | 78% | +23% |

| Catalyst (TBAB added) | 65% | 82% | +17% |

Q. How are computational methods integrated into structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .

- QSAR modeling : Correlate substituent effects (e.g., 2-propyl vs. isobutyl on quinazoline) with bioactivity using Hammett σ constants or logP values .

- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

Q. How do structural modifications (e.g., substituents on isoxazole or quinazoline) impact bioactivity?

- Isoxazole modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity but may reduce solubility. Methyl groups (as in 5-methyl-isoxazole) balance lipophilicity and metabolic stability .

- Quinazoline substituents : Propyl groups improve membrane permeability vs. phenyl (logP increase from 2.1→3.4) but may reduce aqueous solubility .

Q. What are the best practices for reproducing synthetic protocols across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.